molecular formula C5H6N4O3 B015043 6-Amino-5-nitroso-3-methyluracil CAS No. 61033-04-3

6-Amino-5-nitroso-3-methyluracil

Cat. No. B015043
CAS RN: 61033-04-3
M. Wt: 170.13 g/mol
InChI Key: GUDXLMQIDACJSU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Amino-5-nitroso-3-methyluracil involves condensation reactions and interactions with metal ions. For example, complexes with Co(II) and Cu(II) ions have been obtained, indicating the compound's ability to act as a ligand (Teleb, 2004). Another method involves the reaction with thiols, leading to various products, highlighting the compound's reactivity and potential for diverse chemical reactions (Youssefyeh, 1975).

Molecular Structure Analysis

The molecular structure of 6-Amino-5-nitroso-3-methyluracil and its derivatives has been elucidated using techniques like X-ray crystallography. These studies reveal the planar geometry of the molecule and its ability to form complexes with metal ions, adopting specific geometrical arrangements (Debnath et al., 2017).

Chemical Reactions and Properties

6-Amino-5-nitroso-3-methyluracil participates in various chemical reactions, including interactions with metal ions leading to the formation of complexes. These reactions are influenced by the compound's functional groups and their ability to bind to metals. The resulting complexes have been characterized by spectroscopic methods, indicating the roles of exocyclic oxygen and nitrogen atoms in binding (Teleb, 2004).

Scientific Research Applications

1. Application in Biochemical Research 6-Amino-5-nitroso-3-methyluracil is used in biochemical research, particularly as an enzyme inhibitor . Enzyme inhibitors are substances that bind to enzymes and decrease their activity. Since blocking an enzyme’s activity can kill a pathogen or correct a metabolic imbalance, many drugs are enzyme inhibitors.

2. Application in Antimicrobial Activities 6-Amino-5-nitroso-3-methyluracil has been used in the synthesis of complexes with some transition metal ions, which have shown antimicrobial activities . The ligand was prepared by linking 3-nitro aniline to 6-aminouracil. The complexes were characterized by elemental analysis, thermal analyses, FT-IR, and 1H NMR. The antimicrobial activity measurements indicated that Co+2 and Ni+2 complexes are biologically active towards bacteria gram (-ve), gram (+ve) and fungi, while Zn+2 complex showed high resistance towards gram (+ve) bacteria and medium resistance towards gram (-ve) .

3. Application in Electroreduction Studies 6-Amino-5-nitroso-3-methyluracil has been studied for its electroreduction properties . The cyclic voltammetric behavior of ANDMU on polycrystalline platinum and nickel cathodes in acidic aqueous solution, and the ECE mechanism, have been reported .

4. Application in Electrosorption Studies Studies have been conducted on the electrosorption of 6-Amino-5-nitroso-3-methyluracil by active carbon fiber (ACF) electrodes . When the ACF electrode was positively polarized, the force of electrostatic attraction between anions in the bulk solution and the positive ACF electrode caused adsorption of ANDMU in the electric double-layer, leading to a decrease of the concentration of ANDMU in solution .

5. Application in Drug Synthesis 6-Amino-5-nitroso-3-methyluracil is used in the synthesis of various drugs . It’s a certified reference material for highly accurate and reliable data analysis in biochemical research .

6. Application in Immunomodulators and Antioxidants Preparation A procedure has been developed for preparing effective immunomodulators and antioxidants: 5-Hydroxy-6-methyluracil and 5-Hydroxy-1,3,6-trimethyluracil . 5-Hydroxy-6-methyluracil is an acting agent of Oxymethyluracilum drug, an immunostimulator with a broad spectrum of pharmacological activity . Its synthesis is based on the 6-methyluracil oxidation with (NH4)2S2O8 under the conditions of Elbs reaction .

7. Application in Enzyme Regulation 6-Amino-5-nitroso-3-methyluracil is used in enzyme regulation . It’s a certified reference material for highly accurate and reliable data analysis in biochemical research .

8. Application in Organic Synthesis 6-Amino-5-nitroso-3-methyluracil is used in organic synthesis . It’s an acting agent of Oxymethyluracilum drug, an immunostimulator with a broad spectrum of pharmacological activity . Its synthesis is based on the 6-methyluracil oxidation with (NH4)2S2O8 under the conditions of Elbs reaction .

Future Directions

The future directions of 6-Amino-5-nitroso-3-methyluracil are not explicitly mentioned in the search results. However, it is noted that electroreduction technology is a promising green chemical process for the synthesis of caffeine, where 6-Amino-5-nitroso-1,3-dimethyluracil is a key intermediate5.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

6-amino-3-methyl-5-nitroso-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O3/c1-9-4(10)2(8-12)3(6)7-5(9)11/h6H2,1H3,(H,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDXLMQIDACJSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(NC1=O)N)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390611
Record name 6-Amino-5-nitroso-3-methyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-5-nitroso-3-methyluracil

CAS RN

61033-04-3
Record name 6-Amino-5-nitroso-3-methyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-3-methyl-5-nitroso-1,2,3,4-tetrahydropyrimidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 6-amino-3-methylpyrimidine-2,4(1H,3H)-dione (6 g, 42.6 mmol) in acetic acid (50 mL) was added a solution of sodium nitrite (6.8 g, 98.6 mmol) in water (20 mL) dropwise, then the mixture was stirred at room temperature for 1 h. The mixture was filtered, the filter cake was washed with water and ethanol and dried under vacuum to give 6-amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione as violet solid, which was used directly in the next step.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
R Röhrkasten, P Raatz, RP Kreher… - … für Naturforschung B, 1997 - degruyter.com
… üble violet 6-amino-5-nitroso-3-methyluracil (6) was collected and washed extensively with water and carefully dried (48 h over P20 5; yield 95% with mp >350 C). The main advantage …
H Lutz, W Pfleiderer - Croatica Chemica Acta, 1986 - hrcak.srce.hr
The reactivity of the 4-thioxo function towards nucleophiles in the 1-(X) and 3-methyl-(XI) and 1, 3-dhnethyl-6, 7-diphenyl--4-thiolumazine(XII) series was examined, showing easy …
Number of citations: 9 hrcak.srce.hr
CO Egwu, P Pério, JM Augereau, I Tsamesidis… - Free Radical Biology …, 2022 - Elsevier
… E biosynthesis) [40] and 6-amino-5-nitroso-3-methyluracil (a SOD inhibitor) were measured. While usnic acid and 6-amino-5-nitroso-3-methyluracil did not show any antiplasmodial …

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